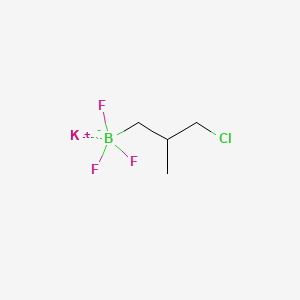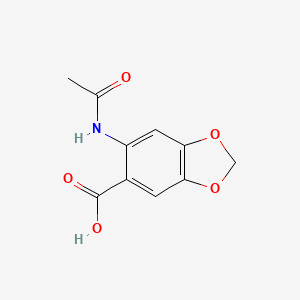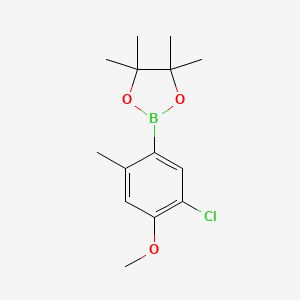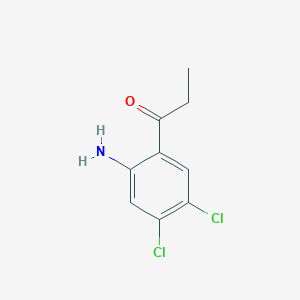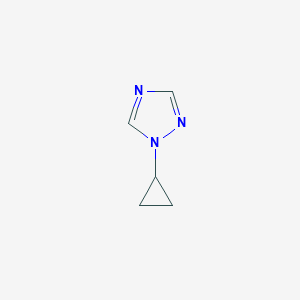
1-Cyclopropyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: This method involves the reaction of azides with alkynes to form triazoles.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Synthesis: This approach involves the simultaneous addition of all reactants in a single reaction vessel, simplifying the process and reducing the need for intermediate purification steps.
Analyse Chemischer Reaktionen
1-Cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antifungal, antiviral, and anticancer agents due to its ability to interact with biological targets.
Agrochemicals: The compound is utilized in the synthesis of fungicides and herbicides, providing protection against various plant pathogens.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Unlike 1,2,4-triazoles, 1,2,3-triazoles are formed through different synthetic routes and exhibit distinct chemical properties.
1,2,4-Triazole Derivatives: Compounds such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate share structural similarities but differ in their biological activities and applications.
Eigenschaften
Molekularformel |
C5H7N3 |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
1-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-6-3-7-8/h3-5H,1-2H2 |
InChI-Schlüssel |
XUVFMIWBNQRMSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


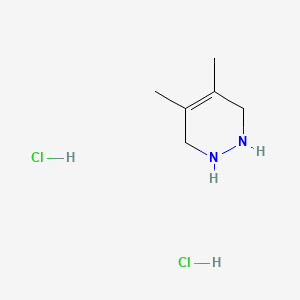
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
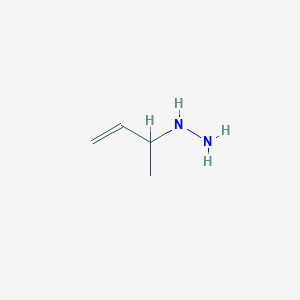
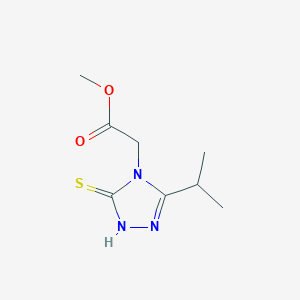
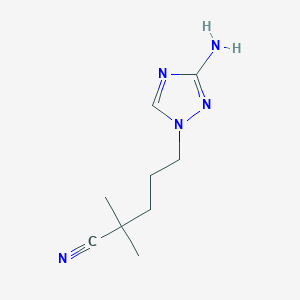
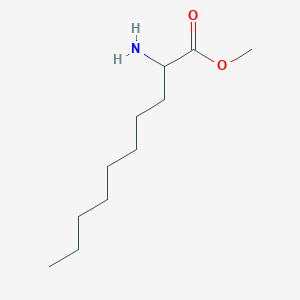
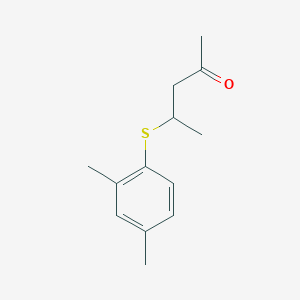
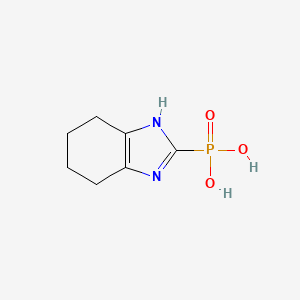
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
